molecular formula C3H10N2 B563672 rac 1,2-Diaminopropane-d6 CAS No. 1173018-88-6

rac 1,2-Diaminopropane-d6

Cat. No.: B563672
CAS No.: 1173018-88-6
M. Wt: 80.164
InChI Key: AOHJOMMDDJHIJH-LIDOUZCJSA-N
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Description

rac 1,2-Diaminopropane-d6 is a deuterated form of 1,2-diaminopropane, where six hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the field of proteomics and organic synthesis. The molecular formula of this compound is C3H4D6N2, and it has a molecular weight of 80.16 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 1,2-Diaminopropane-d6 typically involves the deuteration of 1,2-diaminopropane. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst. This process ensures the replacement of hydrogen atoms with deuterium, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure the complete exchange of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

rac 1,2-Diaminopropane-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

rac 1,2-Diaminopropane-d6 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein structures and functions.

    Medicine: Utilized in the development of pharmaceuticals and as a tracer in metabolic studies.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac 1,2-Diaminopropane-d6 involves its interaction with various molecular targets. In proteomics research, it is used to label proteins, allowing for the study of protein-protein interactions and metabolic pathways. The deuterium atoms in the compound provide a distinct mass difference, enabling precise detection and analysis using mass spectrometry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise mass spectrometric analysis and enhances the stability of the compound in various chemical reactions.

Biological Activity

rac 1,2-Diaminopropane-d6 (CAS number 1173018-88-6), also known as propane-1,2-diamine-d6, is a deuterated derivative of 1,2-diaminopropane. This isotopically labeled compound has gained attention in biological research due to its unique properties that facilitate various analytical techniques, particularly in proteomics and metabolomics. The presence of deuterium allows for distinct mass differentiation in mass spectrometry, making it a valuable tool for studying biological systems.

Chemical Structure

The molecular formula of this compound is C3H4D6N2C_3H_4D_6N_2 with a molecular weight of approximately 80.16 g/mol. The compound consists of a three-carbon chain with two amine groups (NH2) attached to the central carbon atoms. The "rac" prefix indicates that it is a racemic mixture, containing equal parts of two enantiomers.

Biological Applications

The biological activity of this compound is primarily linked to its use in isotopic labeling studies. Its applications include:

  • Proteomics : Used as an internal standard to quantify protein abundance and modifications within cells.
  • Metabolomics : Serves as a tracer in metabolic studies to track the fate of metabolites in biological systems.
  • Drug Development : Helps in understanding drug metabolism and distribution by providing an isotopic signature that can be monitored using mass spectrometry.

The biological activity of this compound can be understood through its reactivity as a primary amine. It can participate in various chemical reactions typical of amines, such as:

  • Formation of Amides : Reacting with carboxylic acids to form amides, which are crucial in drug development.
  • Synthesis of Heterocycles : Serving as a building block for more complex organic molecules that exhibit biological activity.

Research Findings

Recent studies have highlighted the utility of this compound in various experimental contexts:

Data Table: Comparison of Biological Activities

Compound NameApplication AreaKey Findings
This compoundProteomicsEnhances detection and quantification via mass spectrometry
Similar Primary AminesEnzyme InhibitionPotential inhibitors for metabolic enzymes
Deuterated AminesMetabolomicsTracers for studying metabolic pathways

Properties

IUPAC Name

1,1,2,3,3,3-hexadeuteriopropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3/i1D3,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHJOMMDDJHIJH-LIDOUZCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675820
Record name (~2~H_6_)Propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173018-88-6
Record name (~2~H_6_)Propane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173018-88-6
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